5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole
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Overview
Description
5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichloromethyl group, a 4-methylphenyl group, and a phenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with dichloromethyl methyl ether in the presence of a base to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides.
Scientific Research Applications
Chemistry
In chemistry, 5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological effects. It may interact with specific biological targets, leading to therapeutic benefits in treating certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole
- 5-(bromomethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole
- 5-(iodomethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole
Uniqueness
5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole is unique due to the presence of the dichloromethyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H13Cl2N3 |
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Molecular Weight |
318.2 g/mol |
IUPAC Name |
5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H13Cl2N3/c1-11-7-9-12(10-8-11)15-19-16(14(17)18)21(20-15)13-5-3-2-4-6-13/h2-10,14H,1H3 |
InChI Key |
QTAVZMDLPLYNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)C(Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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